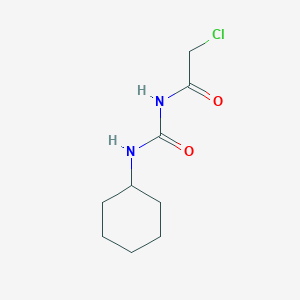

2-chloro-N-(cyclohexylcarbamoyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

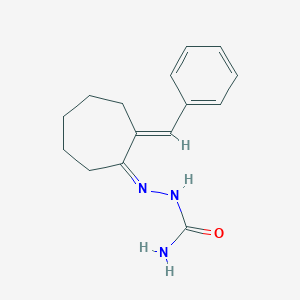

The compound "2-chloro-N-(cyclohexylcarbamoyl)acetamide" is not directly mentioned in the provided papers. However, the papers discuss various acetamide derivatives with similar structural motifs and substituents, such as chloro groups, cyclohexyl groups, and amide functionalities. These compounds exhibit a range of molecular conformations and intermolecular interactions, including hydrogen bonding and halogen contacts, which are typical for this class of compounds .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of an appropriate aniline derivative with an acyl chloride or other acylating agents. For instance, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was synthesized from the reaction of 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . Such methods could potentially be adapted for the synthesis of "this compound" by choosing the correct starting materials and reaction conditions.

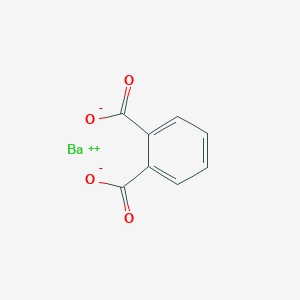

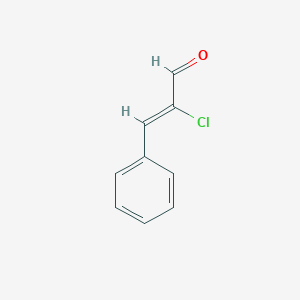

Molecular Structure Analysis

The molecular structures of acetamide derivatives are characterized by their bond parameters and conformations. For example, the cyclohexyl groups in N,N-Dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide adopt a chair conformation, and the amide N and C atoms have a planar configuration . The molecular structure is often stabilized by intermolecular hydrogen bonds and other non-covalent interactions, which are crucial for the crystal packing .

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, including cyclization and substitution reactions. For example, cyclization of N-arylidene-2-(acetamido)-3-(4-chlorophenyl)acrylohydrazides led to the formation of imidazoline-5-one compounds . These reactions are influenced by the electronic and steric properties of the substituents on the acetamide moiety.

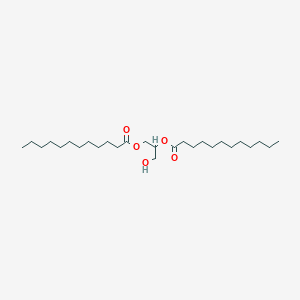

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and optical properties, are influenced by their molecular structure. For instance, 2-Chloro-N-(2,4-dinitrophenyl) acetamide exhibited solvatochromic effects, which are changes in color with the polarity of the solvent . The crystal packing is often stabilized by intermolecular interactions, which can also affect the compound's properties .

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- 2-Chloro-N-(cyclohexylcarbamoyl)acetamide has been used in the synthesis of novel functionalized 2-imino-2,5-dihydrofurans, which are synthesized from tertiary α-hydroxy ketones and N-cyclohexyl(cyano-acetamide) (Avetisyan, Karapetyan, & Tadevosyan, 2010).

Photovoltaic Efficiency and Ligand-Protein Interactions

- The compound has been studied for its potential in photovoltaic efficiency modeling and as photosensitizers in dye-sensitized solar cells (DSSCs). It has shown good light harvesting efficiency and free energy of electron injection (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

Antibacterial Activity

- The compound has been investigated for its in vitro antibacterial activity against Klebsiella pneumoniae. It shows promising potential as an antibacterial agent with a good pharmacokinetic profile for oral use (Cordeiro, Diniz-Neto, Figueiredo, Souza, Sousa, Andrade-Júnior, Melo, Ferreira, Oliveira, Athayde-Filho, Barbosa-Filho, Oliveira-Filho, & Lima, 2020).

Anti-Inflammatory Potential

- The compound has been utilized in the synthesis of 1,2,4‐triazole derivatives, which have been screened for their anti-inflammatory activities (Turan-Zitouni, Kaplancıklı, Özdemir, Chevallet, Kandilci, & Gümüşel, 2007).

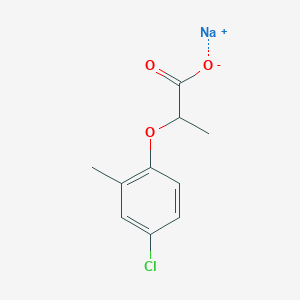

Soil Reception and Activity in Agriculture

- In agriculture, it's been studied regarding its reception and activity in soil, particularly in relation to wheat straw and irrigation, affecting the efficacy of herbicides containing this compound (Banks & Robinson, 1986).

Biotransformation and Excretion

- The metabolites of clofexamide, which is related to this compound, have been investigated in rat urine and feces, demonstrating its biotransformation and excretion pathways (Irino, Tateishi, & Fukawa, 1972).

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-N-(cyclohexylcarbamoyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClN2O2/c10-6-8(13)12-9(14)11-7-4-2-1-3-5-7/h7H,1-6H2,(H2,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYLCYFEYRUYOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

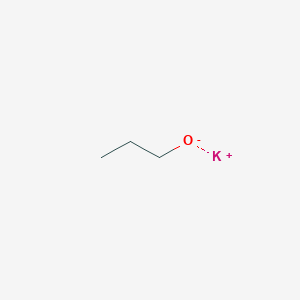

Canonical SMILES |

C1CCC(CC1)NC(=O)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368604 |

Source

|

| Record name | 2-chloro-N-(cyclohexylcarbamoyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16467-50-8 |

Source

|

| Record name | 2-chloro-N-(cyclohexylcarbamoyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)